molecular formula C7H6N4 B1664142 3-(1H-1,2,3-triazol-4-yl)pyridine

3-(1H-1,2,3-triazol-4-yl)pyridine

Cat. No. B1664142
M. Wt: 146.15 g/mol
InChI Key: VYXFEFOIYPNBFK-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl) pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ringThe molecular formula of 3-(1H-1,2,3-triazol-4-yl) pyridine is C7H6N4, and it has a molecular weight of 146.15 g/mol .

Scientific Research Applications

3-(1H-1,2,3-Triazol-4-yl) pyridine has a wide range of applications in scientific research:

In Vivo

3-(1H-1,2,3-triazol-4-yl)pyridine has been used in in vivo studies to study the effects of various drugs on the body. It has been used to study the mechanisms of action of various drugs and to assess their pharmacological effects. It has also been used to study the pharmacokinetics and pharmacodynamics of various drugs.

In Vitro

3-(1H-1,2,3-triazol-4-yl)pyridine has also been used in in vitro studies to study the effects of various drugs on cells and tissues. It has been used to study the effects of various drugs on cell proliferation, differentiation, and apoptosis. It has also been used to study the effects of various drugs on gene expression and protein synthesis.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl) pyridine involves its interaction with molecular targets such as enzymes. For example, it selectively inhibits the enzyme sirtuin 3 (SIRT3) by binding to its active site, thereby preventing the deacetylation of target proteins. This inhibition can lead to various cellular effects, including the modulation of metabolic pathways and the regulation of oxidative stress .

Similar Compounds:

  • 2-(1H-1,2,4-Triazol-3-yl) pyridine
  • 3-(1H-1,2,3-Triazol-5-yl) pyridine
  • 4-(1H-1,2,3-Triazol-4-yl) pyridine

Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .

Biological Activity

3-(1H-1,2,3-triazol-4-yl)pyridine has been used to study the biological activity of various drugs. It has been used to study the effects of various drugs on cell growth, differentiation, and apoptosis. It has also been used to study the effects of various drugs on gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various drugs. It has been used to study the effects of various drugs on the activity of enzymes, receptors, and other proteins involved in the biochemical and physiological processes of various drugs.

Advantages and Limitations for Lab Experiments

The use of 3-(1H-1,2,3-triazol-4-yl)pyridine in laboratory experiments has several advantages. It is a versatile building block for the synthesis of a variety of compounds and can be used to study the effects of various drugs on in vivo and in vitro systems. Additionally, it is relatively inexpensive and can be easily synthesized in large quantities. However, there are some limitations to its use in laboratory experiments. It is not very stable and is prone to oxidation and hydrolysis. Additionally, it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

The use of 3-(1H-1,2,3-triazol-4-yl)pyridine in scientific research is still relatively new and there are many potential future directions for its use. These include its use in the study of the mechanism of action, pharmacokinetics, and pharmacodynamics of novel drugs. Additionally, this compound could be used to study the effects of various drugs on gene expression and protein synthesis. It could also be used to study the biological activity of various compounds and to assess their safety and efficacy in preclinical and clinical trials. Finally, it could be used to study the effects of various drugs on the activity of enzymes, receptors, and other proteins involved in the biochemical and physiological processes of various drugs.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions by inhibiting the activity of SIRT3. SIRT3 is a mitochondrial enzyme that deacetylates and thereby regulates the activity of various mitochondrial proteins. By inhibiting SIRT3, this compound affects the acetylation status of these proteins, leading to changes in their activity. This compound interacts with several key enzymes and proteins, including manganese superoxide dismutase (MnSOD), acetyl-CoA synthetase 2 (AceCS2), and isocitrate dehydrogenase 2 (IDH2). The inhibition of SIRT3 by this compound results in increased acetylation and decreased activity of these enzymes, which can impact cellular metabolism and oxidative stress responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In hepatocytes, for example, this compound exacerbates thioacetamide-induced hepatic injury by increasing oxidative stress, endoplasmic reticulum stress, and promoting hepatocyte apoptosis . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to increased inflammatory responses. Additionally, this compound affects gene expression by altering the acetylation status of histones and other transcriptional regulators, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT3. This inhibition leads to increased acetylation of mitochondrial proteins, which can alter their activity and stability. For example, the increased acetylation of MnSOD reduces its enzymatic activity, leading to increased oxidative stress within the cell. Similarly, the acetylation of AceCS2 and IDH2 affects their roles in metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid oxidation. These changes in enzyme activity and stability can have widespread effects on cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to acute changes in enzyme activity and cellular metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function. Additionally, the degradation of this compound over time can impact its efficacy and the consistency of experimental results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can inhibit SIRT3 activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as increased oxidative stress, inflammation, and cell death. These dose-dependent effects have been observed in various animal models, including mice and rats, and highlight the importance of carefully controlling the dosage of this compound in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of SIRT3. This inhibition affects the acetylation status and activity of key metabolic enzymes, such as AceCS2 and IDH2, which play roles in the TCA cycle and fatty acid oxidation. By altering the activity of these enzymes, this compound can impact metabolic flux and the levels of various metabolites within the cell. Additionally, the inhibition of SIRT3 by this compound can affect the balance between anabolic and catabolic processes, leading to changes in cellular energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on SIRT3. The localization and accumulation of this compound within the cell can influence its activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it inhibits SIRT3. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. Within the mitochondria, this compound can interact with various mitochondrial proteins and enzymes, affecting their activity and stability. The specific localization of this compound within the mitochondria is crucial for its role in regulating mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-4-yl) pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click chemistry” approach. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is catalyzed by copper(I) ions. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 3-(1H-1,2,3-triazol-4-yl) pyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,3-Triazol-4-yl) pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

3-(2H-triazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXFEFOIYPNBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.